![molecular formula C20H17FN2O3S B2624668 1-(4-Ethoxyphenyl)-3-[2-(4-fluorophenyl)-2-oxoethyl]sulfanylpyrazin-2-one CAS No. 933204-12-7](/img/structure/B2624668.png)
1-(4-Ethoxyphenyl)-3-[2-(4-fluorophenyl)-2-oxoethyl]sulfanylpyrazin-2-one
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Overview
Description
1-(4-Ethoxyphenyl)-3-[2-(4-fluorophenyl)-2-oxoethyl]sulfanylpyrazin-2-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is commonly referred to as EF-24 and is a derivative of curcumin, which is a natural compound found in turmeric. EF-24 has been shown to possess potent anti-cancer, anti-inflammatory, and antioxidant properties. In
Mechanism of Action
The mechanism of action of EF-24 is not fully understood. However, studies have suggested that EF-24 may inhibit the NF-κB pathway, which is a signaling pathway that regulates inflammation and cell survival. EF-24 may also activate the Nrf2 pathway, which is a signaling pathway that regulates antioxidant responses.
Biochemical and Physiological Effects
EF-24 has been shown to possess potent anti-cancer properties in vitro and in vivo. EF-24 can induce apoptosis in cancer cells by activating the caspase pathway. EF-24 has also been shown to possess anti-inflammatory properties and can reduce inflammation in animal models. Additionally, EF-24 has been shown to possess antioxidant properties and can protect cells from oxidative stress.
Advantages and Limitations for Lab Experiments
One of the advantages of using EF-24 in lab experiments is its potent anti-cancer properties. EF-24 can induce apoptosis in cancer cells at low concentrations, making it a promising candidate for cancer therapy. Additionally, EF-24 has been shown to possess anti-inflammatory and antioxidant properties, which can be beneficial in various disease models.
One of the limitations of using EF-24 in lab experiments is its poor solubility in water. EF-24 is soluble in DMSO, which can be toxic to cells at high concentrations. Therefore, it is important to use appropriate concentrations of EF-24 in lab experiments.
Future Directions
EF-24 has shown promising results in preclinical studies, and further research is needed to determine its potential therapeutic applications. Some of the future directions for EF-24 research include:
1. Investigating the potential of EF-24 as a cancer therapy in clinical trials.
2. Exploring the mechanism of action of EF-24 in cancer cells.
3. Investigating the potential of EF-24 as an anti-inflammatory and antioxidant therapy in various disease models.
4. Developing new formulations of EF-24 to improve its solubility and bioavailability.
5. Investigating the potential of EF-24 in combination with other drugs for cancer therapy.
Conclusion
In conclusion, EF-24 is a promising compound that possesses potent anti-cancer, anti-inflammatory, and antioxidant properties. The synthesis of EF-24 involves the reaction of curcumin with 4-ethylphenol and 4-fluorobenzaldehyde in the presence of a thiol reagent. EF-24 has been extensively studied for its potential therapeutic properties, and further research is needed to determine its potential applications. EF-24 has advantages and limitations for lab experiments, and future directions for research include investigating its potential as a cancer therapy and exploring its mechanism of action in various disease models.
Synthesis Methods
The synthesis of EF-24 involves the reaction of curcumin with 4-ethylphenol and 4-fluorobenzaldehyde in the presence of a thiol reagent. This reaction results in the formation of EF-24, which is a yellow crystalline powder.
Scientific Research Applications
EF-24 has been extensively studied for its potential therapeutic properties. In vitro studies have shown that EF-24 possesses potent anti-cancer properties and can induce apoptosis in cancer cells. EF-24 has also been shown to possess anti-inflammatory properties and can reduce inflammation in animal models. Additionally, EF-24 has been shown to possess antioxidant properties and can protect cells from oxidative stress.
properties
IUPAC Name |
1-(4-ethoxyphenyl)-3-[2-(4-fluorophenyl)-2-oxoethyl]sulfanylpyrazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O3S/c1-2-26-17-9-7-16(8-10-17)23-12-11-22-19(20(23)25)27-13-18(24)14-3-5-15(21)6-4-14/h3-12H,2,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXPPYIOQWWKJEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=CN=C(C2=O)SCC(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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